7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol
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Overview
Description
7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core substituted with a 4-chlorophenyl group and a thiol group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the corresponding pyrazolone derivative. The pyrazolone is further cyclized with thiourea under acidic conditions to yield the desired pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium thiolate or potassium tert-butoxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[1,5-c]pyrimidine: Shares structural similarities and exhibits comparable pharmacological properties.
Pyrazolopyrimidine: Known for its kinase inhibitory activity and potential therapeutic applications.
Uniqueness
7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol is unique due to the presence of the 4-chlorophenyl and thiol groups, which enhance its chemical reactivity and biological activity. These functional groups allow for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C12H7ClN6S |
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Molecular Weight |
302.74 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraene-5-thione |
InChI |
InChI=1S/C12H7ClN6S/c13-7-1-3-8(4-2-7)19-10-9(5-15-19)11-16-17-12(20)18(11)6-14-10/h1-6H,(H,17,20) |
InChI Key |
FIVYKZDJOCPKBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C4=NNC(=S)N4C=N3)Cl |
Origin of Product |
United States |
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